molecular formula C12H18O2 B8527795 4-Phenethoxybutan-1-ol

4-Phenethoxybutan-1-ol

Cat. No.: B8527795
M. Wt: 194.27 g/mol
InChI Key: SOLTWBQQYFMWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenethoxybutan-1-ol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-(2-phenylethoxy)butan-1-ol

InChI

InChI=1S/C12H18O2/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

SOLTWBQQYFMWSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCCCCO

Origin of Product

United States

Preamble and Contextualization of 4 Phenethoxybutan 1 Ol Research

Significance of Aliphatic Ethers and Alcohols in Organic Synthesis and Materials Science

Aliphatic ethers and alcohols are foundational classes of compounds in organic chemistry and materials science. solubilityofthings.com Alcohols, characterized by the hydroxyl (-OH) group, are ubiquitous in nature and serve as versatile intermediates in organic synthesis. researchgate.net Their ability to act as nucleophiles, proton sources, and precursors to a wide array of other functional groups (such as aldehydes, ketones, carboxylic acids, and esters) makes them indispensable building blocks for creating more complex molecules. researchgate.netacs.org The transformation of alcohols is a cornerstone of synthetic chemistry, with ongoing research focused on developing selective functionalization reactions. researchgate.netacs.org

Ethers, defined by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are noted for their general lack of reactivity, which makes them excellent solvents for many chemical reactions. wikipedia.org However, the ether linkage is also a key structural motif in many important molecules, including carbohydrates and lignin. wikipedia.org In materials science, aliphatic polyethers, such as polyethylene (B3416737) glycol, are used extensively in cosmetics, pharmaceuticals, and polyurethanes due to their biocompatibility and tunable properties. wikipedia.org The combination of both an alcohol and an ether functionality in a single molecule, as seen in 4-phenethoxybutan-1-ol, offers a bifunctional platform for synthesizing specialized polymers or other advanced materials.

A comparison of the computed properties of this compound with related aliphatic alcohols and ethers highlights its distinct characteristics.

Table 1: Comparative Physicochemical Properties

Property This compound 4-Phenylbutan-1-ol 4-Butoxybutan-1-ol
CAS Number 1927-71-5 nih.gov 3360-41-6 matrix-fine-chemicals.com 4161-24-4 nih.gov
Molecular Formula C₁₀H₁₄O₂ nih.gov C₁₀H₁₄O matrix-fine-chemicals.com C₈H₁₈O₂ nih.gov
Molecular Weight 166.22 g/mol nih.gov 150.22 g/mol matrix-fine-chemicals.com 146.23 g/mol nih.gov
Structure Phenoxyethyl group attached to butanol Phenyl group attached to butanol Butoxy group attached to butanol

Data sourced from PubChem.

Historical Perspective on the Synthesis and Derivatization of Phenoxy-Substituted Butanols

The synthesis of butanol isomers gained industrial-scale significance in the early 20th century, largely through fermentation processes for producing acetone (B3395972) and butanol. mdpi.comnih.gov The chemical synthesis of substituted butanols evolved with the advancement of core organic reactions. The preparation of phenoxy-substituted butanols is classically achieved through variations of the Williamson ether synthesis. This method generally involves the reaction of a sodium phenoxide with a halo-alkane, or in this case, the reaction of a phenoxide derivative with a butanol derivative bearing a leaving group (e.g., a halide) at the C4 position.

The derivatization of the terminal hydroxyl group in phenoxy-substituted butanols follows standard alcohol chemistry. Key derivatization reactions include:

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride) to form an ester. This is a common strategy to modify the molecule's properties. gcms.cz

Alkylation: The conversion of the alcohol into an ether by reaction with an alkyl halide. gcms.cz

Oxidation: The conversion of the primary alcohol to an aldehyde or a carboxylic acid, depending on the reagents and conditions used. acs.org

These derivatization techniques allow for the transformation of the parent alcohol into a wide range of other compounds. Substituted butanol derivatives, including those with phenoxy groups, have been explored for use as fragrance and flavor materials, indicating that derivatization can lead to compounds with specific sensory properties. google.comgoogle.com

Current Research Gaps and Opportunities in this compound Chemistry

Despite the well-established chemistry of alcohols and ethers, a review of scientific literature reveals a notable lack of focused research specifically on this compound. This scarcity of dedicated studies represents a significant research gap. nih.gov While its synthesis can be inferred from general principles, detailed investigations into optimized synthetic routes, reaction kinetics, and large-scale production methods are absent.

The primary opportunities for future research lie in the systematic characterization and exploration of this molecule's potential applications. Key areas that warrant further investigation include:

Detailed Physicochemical Characterization: Comprehensive experimental data on its spectroscopic properties, solubility in various solvents, thermal stability, and crystalline structure are needed.

Exploration of Reactivity: A thorough study of its reactivity, particularly in the context of modern synthetic methods like catalytic C-H activation or photocatalysis, could uncover novel transformations and synthetic pathways. acs.org

Materials Science Applications: Given its structure, this compound could serve as a monomer or a chain modifier in polymerization reactions. Research into its incorporation into polyesters, polyethers, or polyurethanes could lead to new materials with tailored thermal or mechanical properties.

Precursor for Complex Molecules: Its bifunctional nature makes it an attractive starting material for the synthesis of more complex molecules, potentially including precursors for pharmaceuticals or agrochemicals. The presence of the phenoxy moiety offers a site for further aromatic substitution reactions. acs.org

Identifying and filling these knowledge gaps would not only contribute to the fundamental understanding of this specific compound but could also unlock new applications in organic synthesis and materials science. youtube.comyoutube.com

Synthetic Methodologies for 4 Phenethoxybutan 1 Ol and Its Analogs

Classical Retrosynthetic Approaches to the Phenoxybutanol Core

Retrosynthetic analysis, a technique for planning organic syntheses, reveals several logical bond disconnections in the 4-phenethoxybutan-1-ol structure. leah4sci.comegrassbcollege.ac.inchemistry.coache3s-conferences.org These disconnections point towards established, classical reactions for its construction.

Etherification Strategies for Phenoxy Group Introduction

A primary retrosynthetic disconnection breaks the ether linkage, suggesting a Williamson ether synthesis as a straightforward approach. masterorganicchemistry.comwikipedia.orglibretexts.orgreadchemistry.com This method involves the reaction of an alkoxide with an alkyl halide. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of sodium phenethoxide with a 4-halobutanol, such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol. The phenethoxide is generated by treating phenethyl alcohol with a strong base like sodium hydride. libretexts.orgreadchemistry.com The subsequent SN2 reaction between the phenethoxide and the halobutanol yields the desired ether. wikipedia.org

The efficiency of the Williamson ether synthesis is dependent on several factors. The reaction works best with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org The choice of solvent is also crucial, with polar aprotic solvents like THF or DMF often being employed. masterorganicchemistry.com

An alternative classical approach involves the acid-catalyzed cleavage of a cyclic ether, such as tetrahydrofuran (B95107) (THF), by an alcohol. masterorganicchemistry.com In the context of this compound synthesis, phenethyl alcohol could react with THF in the presence of a strong acid to open the ring and form the ether linkage. However, controlling the regioselectivity of this reaction can be challenging.

Hydroxylation and Reductive Pathways to the Butanol Moiety

Another key retrosynthetic disconnection involves the terminal hydroxyl group of the butanol chain. This suggests that the butanol moiety can be derived from a precursor with a different oxidation state at the terminal carbon. For instance, a carboxylic acid or ester functionality can be reduced to the corresponding primary alcohol.

A plausible synthetic route could start with the etherification of phenethyl alcohol with a 4-halobutanoic acid ester. The resulting phenethoxybutanoate ester can then be reduced to this compound using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Alternatively, the butanol portion can be constructed from smaller building blocks. For example, a Grignard reaction between a phenethoxy-substituted Grignard reagent and an appropriate epoxide, followed by acidic workup, could yield the desired alcohol.

Modern Synthetic Transformations

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing molecules like this compound. These often rely on transition metal catalysis and offer advantages in terms of selectivity and reaction conditions.

Catalyst-Mediated Coupling Reactions for Carbon-Oxygen Bond Formation

Modern advancements in cross-coupling reactions have provided powerful tools for forming carbon-oxygen (C-O) bonds. The Ullmann condensation, a copper-catalyzed reaction, is a classic example that has been significantly improved over the years. mdpi.com Modern variations of the Ullmann reaction often use ligands to facilitate the coupling of an aryl halide with an alcohol under milder conditions than the traditional high-temperature requirements. mdpi.com For the synthesis of this compound, this could involve the copper-catalyzed coupling of a halobenzene with this compound's precursor alcohol.

Palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for ether synthesis. nih.gov These reactions typically employ a palladium catalyst with a specific ligand to couple an aryl halide or triflate with an alcohol. nih.gov This methodology offers high functional group tolerance and is applicable to a wide range of substrates.

Table 1: Comparison of Catalyst-Mediated C-O Bond Formation Reactions

Reaction Catalyst System Typical Substrates Key Advantages
Ullmann Condensation Copper (often with ligands) Aryl halides and alcohols Low cost of copper, effective for electron-deficient aryl halides. mdpi.com
Buchwald-Hartwig Etherification Palladium with phosphine (B1218219) ligands Aryl halides/triflates and alcohols High functional group tolerance, mild reaction conditions. nih.gov
Nickel-Catalyzed Coupling Nickel complexes Aryl halides and alcohols Can catalyze challenging C-O bond formations. rsc.org

Selective Reductions and Oxidations in the Synthesis of this compound

The synthesis of this compound may require selective transformations of functional groups. For instance, if a synthetic intermediate contains both an ester and another reducible functional group, a chemoselective reducing agent would be necessary. Reagents like sodium borohydride (B1222165) are generally milder and can selectively reduce aldehydes and ketones in the presence of esters.

Conversely, selective oxidation might be needed to introduce the hydroxyl group at a specific position. Modern oxidation methods, often employing metal catalysts or specific oxidizing agents, can provide high regioselectivity and chemoselectivity.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. alfa-chemistry.com This includes the use of less hazardous reagents, renewable feedstocks, and catalytic processes. alfa-chemistry.comrsc.orgsciforum.net

In the context of this compound synthesis, green approaches could involve:

Catalytic Etherification: Utilizing solid acid catalysts or phase-transfer catalysts for the etherification step can reduce waste and allow for easier catalyst recovery and reuse.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. rsc.org For example, the direct addition of phenethyl alcohol to a butene derivative would have a higher atom economy than a substitution reaction that generates a salt byproduct.

Biocatalysis: Employing enzymes to carry out specific transformations can offer high selectivity under mild, environmentally benign conditions. For instance, lipases can be used for the esterification or transesterification steps in a synthesis. nih.gov

One notable green approach is the Guerbet reaction, which can be used to produce higher alcohols from lower alcohols. rsc.org While not directly applicable to the synthesis of this compound from phenethyl alcohol, the principles of combining condensation and dehydration steps in a catalytic cycle are relevant to developing more sustainable routes. rsc.org

Solvent-Free and Mechanochemical Synthesis Protocols

Traditional organic synthesis relies heavily on volatile organic solvents, which contribute to environmental pollution and pose safety risks. rsc.org Solvent-free synthesis and mechanochemistry have emerged as powerful green alternatives, minimizing waste and often increasing reaction efficiency. rsc.orgrsc.org

Mechanochemistry utilizes mechanical energy, such as grinding or ball-milling, to initiate chemical reactions. beilstein-journals.orgnih.gov This technique eliminates the need for bulk solvents, leading to highly efficient, rapid, and environmentally benign processes. beilstein-journals.orgoatext.com For the synthesis of ethers analogous to this compound, mechanochemical methods, particularly those promoted by ball-milling, have shown considerable promise. beilstein-journals.org For example, grinding a phenol (B47542) with a base like potassium hydroxide (B78521) and an alkylating agent can proceed under solvent-free conditions. sid.ir This approach could be directly applied to the synthesis of this compound from phenethyl alcohol and a suitable 4-halobutanol derivative.

Another solvent-free approach involves thermal activation or the use of solid-supported reagents. rsc.org For instance, the Williamson ether synthesis has been successfully performed under solvent-free microwave irradiation using potassium carbonate as a solid base, demonstrating both efficiency and scalability. sid.irresearchgate.net These solid-state reactions often result in higher yields and simpler work-up procedures compared to their solution-based counterparts. wikipedia.org The use of twin-screw extrusion is also being explored for the continuous, solvent-free scale-up of mechanochemical reactions, a technique that could be adapted for industrial production. youtube.com

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for a Representative Ether

Method Reactants Solvent Conditions Time Yield Reference
Conventional Phenol, Alkyl Halide Acetone (B3395972) Reflux, 48 h 48 h 49-86% researchgate.net

| Solvent-Free | Phenol, Alkyl Halide | None (Solid K2CO3) | Grinding/MW | <15 min | High | sid.irresearchgate.net |

Application of Green Solvents (e.g., Water, Ionic Liquids, Supercritical Fluids)

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign alternatives to traditional volatile organic compounds. rsc.orgacs.org Water, ionic liquids, and supercritical fluids are at the forefront of this shift. wikipedia.orgnih.gov

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com While the Williamson ether synthesis traditionally uses organic solvents to dissolve the reactants, performing the reaction in water is possible, often with the aid of phase-transfer catalysts. Ultrasound-assisted synthesis in aqueous media has been shown to be effective for producing various organic molecules, including heterocycles, with improved yields and shorter reaction times. nih.gov

Ionic Liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. mdpi.com They are considered green solvents due to their negligible vapor pressure, which reduces air pollution. nih.gov ILs can act as both the solvent and catalyst in ether synthesis. For example, nucleophilic substitution reactions to form ethers have been successfully carried out in ionic liquids like [bmim][BF4], often leading to good yields and simple product isolation. mdpi.comnih.gov

Supercritical Fluids , such as supercritical carbon dioxide (scCO2), offer another sustainable alternative. wikipedia.org A substance above its critical temperature and pressure becomes a supercritical fluid, possessing properties of both a gas and a liquid. rsc.org Supercritical CO2 is non-toxic, inexpensive, and easily removed from the reaction mixture by depressurization. wikipedia.org While the low polarity of scCO2 can be a limitation, its solvating power can be tuned by adding co-solvents, making it a viable medium for a range of catalytic reactions, including etherification.

Table 2: Green Solvents for Ether Synthesis

Green Solvent Key Advantages Potential Application to this compound Synthesis Reference
Water Non-toxic, non-flammable, widely available. Williamson synthesis with a phase-transfer catalyst, potentially enhanced by ultrasound. mdpi.comnih.gov
Ionic Liquids Negligible vapor pressure, tunable properties, potential catalytic activity. Can serve as a recyclable solvent system for the reaction of sodium phenethoxide and a 4-halobutanol. mdpi.com

| Supercritical CO2 | Non-toxic, easily separated from products, tunable solvent power. | Catalytic etherification in a biphasic system to facilitate catalyst and product separation. | rsc.orgwikipedia.org |

Catalytic Strategies for Enhanced Atom Economy and Reduced Waste

The traditional Williamson ether synthesis often generates significant salt byproducts, leading to a low atom economy. wikipedia.org Modern catalytic strategies aim to overcome this limitation by enabling the use of less reactive alkylating agents and minimizing waste.

A significant advancement is the development of a catalytic Williamson ether synthesis (CWES) that can be performed at high temperatures (above 300 °C). wikipedia.org This process allows the use of weak alkylating agents like alcohols directly, avoiding the need for conversion to halides and the subsequent formation of salt waste. This method has proven highly selective for producing aromatic ethers and could be adapted for the reaction between phenethyl alcohol and 1,4-butanediol (B3395766) to form this compound. wikipedia.org

Heterogeneous catalysts, such as zeolites and acid-modified clays, offer another route to greener ether synthesis. These solid catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. For example, the synthesis of quinolines from aniline (B41778) and alcohols has been demonstrated over zeolite-based catalysts, showcasing the potential of these materials for C-O bond formation. rsc.org Similarly, heteropolyacids have been employed as effective and less corrosive alternatives to mineral acids for condensation reactions. mdpi.com Such catalytic systems could be designed for the direct etherification of phenethyl alcohol with 1,4-butanediol.

The choice of catalyst can also improve selectivity. For instance, in the synthesis of diphenolic acid, a reaction involving phenol condensation, the catalyst plays a crucial role in determining the regioselectivity towards the desired isomer. mdpi.com This principle is applicable to the synthesis of this compound to minimize potential side reactions, such as the self-condensation of 1,4-butanediol.

Energy-Efficient Synthetic Routes (e.g., Microwave/Ultrasound Assistance)

Reducing energy consumption is a key tenet of green chemistry. Microwave (MW) and ultrasound (US) irradiation are energy-efficient techniques that can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. oatext.com

Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. oatext.com This allows for rapid and uniform heating of the reaction mixture, often reducing reaction times from hours to minutes. mdpi.com The Williamson ether synthesis and related reactions have been shown to be highly amenable to microwave assistance, frequently under solvent-free conditions. researchgate.netorgchemres.orgbeilstein-journals.org For example, the synthesis of various alkyl aryl ethers using microwave irradiation proceeds rapidly with excellent yields. sid.irorgchemres.org A similar approach could be applied to synthesize this compound, significantly reducing the energy input and processing time. undip.ac.idnih.gov

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. researchgate.net Ultrasound has been successfully used to promote the synthesis of ethers and various heterocyclic compounds, often in aqueous or biphasic systems. nih.govresearchgate.netdntb.gov.ua The application of ultrasound can be particularly effective in heterogeneous reactions, such as those involving a solid base in the Williamson synthesis. dntb.gov.ua

Table 3: Comparison of Energy-Efficient Methods for Ether Synthesis

Technique Principle Typical Reaction Time Yield Improvement Reference
Microwave (MW) Direct heating via dielectric loss Minutes Often significant oatext.commdpi.comorgchemres.org

| Ultrasound (US) | Acoustic cavitation | Minutes to hours | Moderate to significant | nih.govresearchgate.netresearchgate.net |

Stereoselective and Enantioselective Synthesis of Chiral Analogs

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical and fine chemical industries. While this compound itself is achiral, its analogs containing stereocenters on the phenethoxy or butanol moieties are accessible through stereoselective synthesis. Methodologies for achieving this include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. egrassbcollege.ac.inrsc.org

One common strategy is the catalytic asymmetric reduction of a prochiral ketone precursor. For instance, an analog such as 4-phenethoxy-1-phenylbutan-1-ol could be synthesized by the enantioselective reduction of the corresponding ketone. This can be achieved using chiral catalysts, such as those based on ruthenium for transfer hydrogenation or engineered enzymes like carbonyl reductases, which often provide high enantioselectivity (ee). rsc.org

Alternatively, a dynamic kinetic resolution (DKR) process can be employed on a racemic alcohol precursor. encyclopedia.pubmdpi.com This method combines a rapid, metal-catalyzed racemization of the alcohol with a highly selective, enzyme-catalyzed acylation of one enantiomer, allowing for a theoretical 100% yield of a single enantiomeric product. mdpi.com This has been successfully applied to the synthesis of various chiral alcohols and could be adapted for chiral analogs of this compound. nih.govencyclopedia.pub

The synthesis of chiral ethers can also be achieved via the Williamson ether synthesis using a chiral alcohol or a chiral alkylating agent. For example, reacting sodium phenethoxide with a chiral 4-halo-butanol derivative would yield a chiral ether. The key is the efficient and stereospecific synthesis of the chiral precursor.

Process Intensification and Scalability Studies for this compound Production

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient chemical production methods compared to traditional large-scale batch processes. numberanalytics.comgspchem.com For the production of a specialty chemical like this compound, PI strategies could offer significant economic and environmental advantages. osti.govlinde-gas.combocgases.ie

Key PI technologies applicable to ether synthesis include:

Continuous Flow Reactors (Microreactors): These systems offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety by minimizing the volume of hazardous materials at any given time. The Williamson ether synthesis is well-suited for adaptation to a continuous flow process.

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. For an equilibrium-limited reaction that produces a volatile byproduct (like water in a direct etherification from two alcohols), continuously removing the byproduct can drive the reaction to completion, increasing yield and reducing downstream separation costs.

Membrane Reactors: These reactors integrate a chemical reaction with a membrane-based separation. A membrane could be used to selectively remove a byproduct, similar to reactive distillation, or to retain a homogeneous catalyst, simplifying its recovery and reuse.

The scalability of synthetic routes is a critical consideration for industrial application. Microwave-assisted solvent-free protocols for the Williamson ether synthesis have demonstrated good scalability, with successful preparations reported at the 50-100 mmol scale. sid.irresearchgate.netorgchemres.org Further scale-up could be achieved using continuous flow microwave reactors. Similarly, mechanochemical synthesis using twin-screw extruders is an inherently scalable continuous process. youtube.com Economic analyses have shown that modular chemical process intensification (MCPI) can lead to dramatic reductions in both capital and operational expenditures compared to conventional stick-built plants, making it an attractive model for the production of specialty chemicals. osti.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenethoxybutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Detailed Structural Assignment

One-dimensional NMR spectra offer a fundamental map of the molecule's structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. docbrown.infodocbrown.info

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Phenethoxybutan-1-ol is characterized by distinct signals corresponding to the aromatic, phenethoxy, and butanol moieties. Protons on carbons adjacent to electronegative oxygen atoms are deshielded and appear at a lower field (higher ppm value). libretexts.orglibretexts.org The hydroxyl proton's chemical shift can vary depending on concentration and solvent but typically appears as a broad singlet. tau.ac.ilyoutube.com

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound produces a single peak. The chemical shifts are highly sensitive to the local electronic environment. Carbons bonded to oxygen atoms are significantly deshielded and resonate at lower fields (60-80 ppm), while aromatic carbons appear in the 125-170 ppm range. oregonstate.edupressbooks.pub Aliphatic carbons of the butyl chain are found in the upfield region (10-40 ppm). docbrown.info

Predicted ¹H NMR Data for this compound (in CDCl₃)

Assignment (Proton) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-a (Ar-H) 7.25-7.35 Multiplet - 5H
H-b (-O-CH₂-Ar) 3.70 Triplet 7.0 2H
H-c (-CH₂-O-Ar) 2.90 Triplet 7.0 2H
H-d (-O-CH₂-CH₂) 3.45 Triplet 6.5 2H
H-e (-CH₂-OH) 3.65 Triplet 6.5 2H
H-f, H-g (-CH₂-CH₂-) 1.60-1.75 Multiplet - 4H

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Assignment (Carbon) Predicted Chemical Shift (δ, ppm)
C-1 (Ar-C, quaternary) 138.5
C-2 (Ar-CH) 129.0
C-3 (Ar-CH) 128.5
C-4 (Ar-CH) 126.5
C-5 (-O-CH₂-Ar) 71.0
C-6 (-CH₂-O-Ar) 39.0
C-7 (-O-CH₂-CH₂) 70.0
C-8 (-CH₂-CH₂-O-) 30.0
C-9 (-CH₂-CH₂-OH) 29.5

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments provide correlational data that unambiguously establish the molecular structure by revealing which nuclei are coupled, either through bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons, such as H-b with H-c, H-d with H-f, H-f with H-g, and H-g with H-e, confirming the integrity of the phenethyl and butyl chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.edu HSQC would definitively link each proton signal in the ¹H spectrum (e.g., H-e at ~3.65 ppm) to its corresponding carbon signal in the ¹³C spectrum (C-10 at ~62.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two to three bonds. columbia.edu This is crucial for connecting molecular fragments. Key correlations would include a cross-peak between the phenethyl protons H-b and the aromatic carbons (C-2, C-1), and between the butanol chain protons H-d and the phenethyl carbon C-5, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For a flexible molecule like this compound, NOESY could reveal through-space interactions between the aromatic protons (H-a) and the protons of the butyl chain (H-d, H-f), depending on the folding of the molecule in solution.

Advanced NMR for Dynamics and Intermolecular Interactions

Beyond static structure, advanced NMR techniques can probe molecular dynamics. youtube.com For this compound, variable-temperature (VT) NMR studies could provide information on the rotational barriers of the C-O bonds and the conformational flexibility of the alkyl chains. Techniques like Diffusion-Ordered Spectroscopy (DOSY) could be employed to study intermolecular interactions, such as hydrogen bonding involving the terminal alcohol group, by measuring the translational diffusion of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound. docbrown.infoyoutube.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum provides a "chemical fingerprint" and is excellent for identifying key functional groups. orgchemboulder.com

For this compound, the key characteristic absorptions are:

O-H Stretch: A strong and very broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the primary alcohol. libretexts.org

C-H Stretches: Aromatic C-H stretches appear as sharp peaks just above 3000 cm⁻¹, while aliphatic (sp³) C-H stretches are found just below 3000 cm⁻¹.

C-O Stretches: Two distinct C-O stretching bands are expected. The aryl-alkyl ether C-O stretch typically shows a strong absorption around 1250 cm⁻¹, while the primary alcohol C-O stretch appears as a strong band in the 1075-1050 cm⁻¹ range. libretexts.org

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene (B151609) ring.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Description
O-H Stretch 3500-3200 Strong, Broad Hydrogen-bonded alcohol
Aromatic C-H Stretch 3100-3000 Medium, Sharp Benzene ring C-H
Aliphatic C-H Stretch 2950-2850 Strong, Sharp Alkyl chain C-H
Aromatic C=C Stretch 1600, 1495 Medium-Weak Benzene ring skeletal vibrations
Ether C-O Stretch ~1250 Strong Aryl-alkyl ether C-O-C asymmetric stretch

Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. libretexts.org While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar, symmetric bonds.

In the Raman spectrum of this compound, the following features would be prominent:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring near 1000 cm⁻¹ would produce a very strong and sharp signal, which is often weak in the IR spectrum. horiba.com Other aromatic C=C stretching vibrations around 1600 cm⁻¹ are also strong. spectroscopyonline.com

C-C Backbone Stretches: The symmetric stretching vibrations of the carbon backbone in the phenethyl and butyl chains would be more Raman-active than IR-active.

Symmetry: As a rule, vibrations that are symmetric and involve a change in the molecule's polarizability generate strong Raman signals. The O-H stretch, being highly polar, is typically weak in Raman spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, mass spectrometry provides invaluable information regarding its molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C12H18O2, the theoretical exact mass can be calculated. This high-precision measurement allows for the unambiguous identification of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Exact Mass of this compound

PropertyValue
Molecular Formula C12H18O2
Theoretical Monoisotopic Mass 194.1307 g/mol

Note: This table presents the theoretical exact mass. Actual experimental values from HRMS would be compared to this value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Common fragmentation patterns for such compounds include: youtube.comlibretexts.orgnih.gov

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom of the alcohol.

Cleavage of the ether bond: Breakage of the C-O bond between the phenoxy group and the butyl chain.

Loss of water: Dehydration of the alcohol functional group.

Rearrangement reactions: Such as the McLafferty rearrangement, although less common for this specific structure. libretexts.org

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

m/z (mass-to-charge ratio)Proposed Fragment Structure/IdentityFragmentation Pathway
107 [C7H7O]+Cleavage of the O-C bond of the ether
94 [C6H6O]+•Cleavage of the ether bond with hydrogen rearrangement
77 [C6H5]+Loss of the butoxy group from the phenoxy radical cation
71 [C4H7O]+Alpha-cleavage at the alcohol

Note: This table is based on predicted fragmentation patterns and would require experimental MS/MS data for confirmation.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Excited States

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that provide insights into the electronic transitions and excited states of a molecule. libretexts.org

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the phenoxy chromophore. Aromatic ethers typically exhibit absorption bands in the ultraviolet region. acs.orgrsc.orgquimicaorganica.orgacs.org The primary absorption bands are due to π → π* transitions within the benzene ring. hnue.edu.vn The presence of the ether oxygen, an auxochrome, can cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. quimicaorganica.org

Fluorescence spectroscopy involves the emission of light from a molecule after it has been excited to a higher electronic state. Aromatic compounds are often fluorescent. Upon excitation at a wavelength corresponding to its absorption band, this compound would be expected to exhibit fluorescence, with the emission spectrum being a mirror image of the lowest energy absorption band.

Table 3: Expected Spectroscopic Properties of this compound

Spectroscopic TechniqueExpected ObservationInferred Information
UV-Vis Absorption Absorption maxima in the UV region, characteristic of a substituted benzene ring.Electronic transitions (π → π*) of the phenoxy group.
Fluorescence Emission Emission at a longer wavelength than the absorption maximum.Nature of the lowest excited singlet state.

Note: The exact wavelengths of absorption and emission would need to be determined experimentally.

X-ray Diffraction (XRD) Analysis of Crystalline Forms

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. nih.gov If this compound can be obtained in a crystalline form, single-crystal XRD analysis could provide a definitive three-dimensional model of the molecule. This would include precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Such data is crucial for understanding the conformation of the molecule in the solid state and the nature of its packing.

To date, no published crystal structure for this compound is available in the crystallographic databases.

Electron Spectroscopy Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Electron Energy-Loss Spectroscopy (EELS)) for Surface and Elemental Analysis

Electron spectroscopy techniques provide information about the elemental composition and chemical states of the atoms within a material. bnl.govnih.govresearchgate.netethz.ch

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. bnl.govethz.ch For this compound, XPS would be able to identify the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would reveal different chemical environments for these atoms, for example, distinguishing between the ether and alcohol oxygen atoms and the aromatic and aliphatic carbon atoms based on their binding energies.

Electron Energy-Loss Spectroscopy (EELS) , typically performed in a transmission electron microscope, analyzes the energy distribution of electrons that have passed through a sample. researchgate.netwiley.comrsc.org EELS can provide information about elemental composition, chemical bonding, and electronic properties at high spatial resolution. researchgate.netwiley.compku.edu.cnnih.gov For this compound, EELS could be used to map the distribution of elements and analyze the electronic structure, including plasmonic excitations. wiley.com

Table 4: Potential Applications of Electron Spectroscopy for this compound

TechniqueInformation Obtainable
XPS Elemental composition (C, O), chemical state of carbon and oxygen (e.g., C-C, C-O, O-H).
EELS Elemental mapping, electronic structure (e.g., plasmon energies, band gap). researchgate.netwiley.com

Note: These are potential applications as no specific XPS or EELS studies on this compound have been reported.

Time-Resolved Spectroscopic Methods for Mechanistic Studies

Time-resolved spectroscopic techniques are employed to study the dynamics of chemical reactions and photophysical processes that occur on very short timescales. These methods could be applied to investigate the excited-state dynamics of this compound following photoexcitation. For instance, time-resolved fluorescence or transient absorption spectroscopy could be used to measure the lifetime of the excited state and to detect any transient species that may form, such as radicals or ions, providing insights into potential photochemical reaction pathways.

Chemical Reactivity and Transformation Studies of 4 Phenethoxybutan 1 Ol

Reaction Mechanisms and Kinetics of 4-Phenethoxybutan-1-ol Derivatization

Derivatization of this compound typically involves reactions of the terminal hydroxyl group, such as esterification. These transformations are crucial for modifying the molecule's physical and chemical properties.

The most common derivatization is Fischer esterification, where the alcohol reacts with a carboxylic acid in the presence of an acid catalyst. byjus.com The mechanism involves several equilibrium steps:

Protonation of the Carboxylic Acid: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The alcohol oxygen of this compound acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of Water: The departure of a water molecule from the tetrahedral intermediate results in a protonated ester. masterorganicchemistry.com

Deprotonation: A base (like water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the catalyst and forming the final ester product. libretexts.org

For primary alcohols like this compound, the nucleophilic attack by the alcohol on the protonated carboxylic acid is often considered the rate-limiting step. The transition state for this step involves the formation of the new C-O bond as the alcohol attacks the electrophilic carbonyl carbon. The stability of this transition state is influenced by steric hindrance around both the alcohol's hydroxyl group and the carboxylic acid's carbonyl group.

Catalysts and reaction conditions significantly dictate the rate and outcome of derivatization reactions.

Catalysts: Homogeneous acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used for esterification. masterorganicchemistry.com They accelerate the reaction by protonating the carbonyl group, which is the limiting step in the mechanism. mdpi.com The concentration of the catalyst can directly influence the reaction rate; however, excessively high concentrations can promote side reactions like dehydration or ether formation from the alcohol.

Temperature: Increasing the reaction temperature generally increases the rate of esterification, as it provides the necessary activation energy for the reaction to proceed. researchgate.net However, since esterification is a reversible process, higher temperatures can also affect the equilibrium position.

Reactant Concentration: According to Le Châtelier's principle, using one of the reactants in excess (typically the alcohol) can shift the equilibrium towards the product side, increasing the yield of the ester. masterorganicchemistry.com

Removal of Water: The formation of an ester produces water as a byproduct. byjus.com Continuously removing this water, often through azeotropic distillation with a Dean-Stark apparatus, is a critical technique to drive the reaction to completion and achieve high yields. chemguide.co.uk

Functional Group Interconversions of the Hydroxyl and Ether Moieties

The presence of both a primary alcohol and an ether allows for selective transformations at either functional group, depending on the reagents and conditions employed.

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid. wikipedia.orgchemguide.co.uk The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage (forming 4-phenethoxybutanal), mild and anhydrous oxidizing agents are required. chemistrysteps.comlibretexts.org This prevents over-oxidation to the carboxylic acid, which typically proceeds through a hydrate intermediate in the presence of water. wikipedia.org Common reagents for this transformation include:

Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (CH₂Cl₂). chemistrysteps.com

Dess-Martin Periodinane (DMP) , which operates under very mild, neutral conditions at room temperature. chemistrysteps.comorganic-chemistry.org

Swern Oxidation , which uses dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures (e.g., -78 °C), followed by a hindered base like triethylamine (Et₃N). chemistrysteps.comchemistryhall.com This method is known for its high yields and mild conditions. organic-chemistry.orgmissouri.edu

Oxidation to Carboxylic Acids: Stronger oxidizing agents in aqueous conditions will convert the primary alcohol directly to a carboxylic acid (4-phenethoxybutanoic acid). libretexts.orgjove.com Reagents for this full oxidation include:

Potassium permanganate (KMnO₄) in a basic or acidic solution. jove.com

Chromic acid (H₂CrO₄) , often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent). wikipedia.org

A two-step, one-pot procedure involving TEMPO-catalyzed oxidation with NaOCl followed by sodium chlorite (NaClO₂) can also yield the carboxylic acid under mild conditions. nih.gov

Below is a table summarizing typical oxidation reactions for a primary alcohol like this compound.

ProductReagent(s)Typical Conditions
AldehydePyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂), Room Temp
AldehydeDess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂), Room Temp
AldehydeDMSO, (COCl)₂, Et₃N (Swern)CH₂Cl₂, -78 °C to Room Temp
Carboxylic AcidKMnO₄, NaOH/H₃O⁺Heat
Carboxylic AcidCrO₃, H₂SO₄, Acetone (B3395972) (Jones)0 °C to Room Temp
Carboxylic AcidTEMPO, NaOCl, then NaClO₂CH₂Cl₂/H₂O, Room Temp

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions using strong acids. chemistryhall.com

Ether Cleavage: The cleavage of ethers typically requires strong nucleophilic acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). chemistryhall.com The reaction proceeds via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group. youtube.com

Subsequently, a halide ion (Br⁻ or I⁻) acts as a nucleophile. In the case of this compound, there are two possible sites for nucleophilic attack: the primary carbon of the butyl chain and the sp²-hybridized carbon of the phenyl ring. Nucleophilic substitution on an sp² carbon of an aromatic ring is extremely difficult. youtube.com Therefore, the reaction proceeds via an Sₙ2 mechanism where the halide attacks the less sterically hindered primary carbon of the butoxy group. This results in the cleavage of the alkyl C-O bond, yielding phenol (B47542) and 1,4-dibromobutane (if excess HBr is used, which would also convert the initial 4-bromobutan-1-ol product).

Polymerization and Oligomerization Behavior

As a primary alcohol, this compound can participate in step-growth polymerization reactions, most notably polycondensation with dicarboxylic acids or their derivatives to form polyesters. This process involves the repeated formation of ester linkages with the elimination of a small molecule, typically water. The presence of the phenethoxy group introduces a flexible ether linkage into the polymer backbone, influencing the material's properties.

The polymerization of diols with diacids is a well-established method for polyester (B1180765) synthesis. The molecular weight of the resulting polymer is highly dependent on reaction conditions such as temperature, catalyst, and the stoichiometry of the monomers. To achieve high molecular weights, it is crucial to effectively remove the water byproduct to drive the equilibrium towards polymer formation.

Research on the polycondensation of structurally similar diols, such as 1,4-butanediol (B3395766) with various dicarboxylic acids, provides a model for the expected behavior of this compound. Studies have shown that catalysts like titanium alkoxides or inorganic acids can significantly accelerate the reaction rate. The reaction temperature is also a critical parameter, with higher temperatures generally leading to faster reaction rates but also potentially causing side reactions or degradation.

Table 1: Influence of Reaction Conditions on the Polycondensation of 1,4-Butanediol with Adipic Acid This table is illustrative of the expected trends for the polymerization of this compound, based on data from analogous systems.

CatalystCatalyst Concentration (wt%)Temperature (°C)Reaction Time (h)Resulting Polymer (Poly(butylene adipate)) Molecular Weight (Mw, g/mol )
None019048< 5,000
H₃PO₄0.51902423,000
Ti(OBu)₄0.12206> 50,000
Scandium Triflate0.51501High Molecular Weight

Data compiled from various sources on polyester synthesis.

Oligomers, or low-molecular-weight polymers, can be formed under conditions that limit the extent of polymerization. This can be achieved by using a stoichiometric imbalance of the monomers or by controlling the reaction time and temperature. These oligomers can be functionalized for further reactions or used in applications where high molecular weight is not required.

Degradation Pathways and Stability under Various Chemical Conditions

The stability of this compound and its corresponding polymers is influenced by the presence of both ester and ether linkages, which are susceptible to degradation under certain chemical conditions.

Acid-Catalyzed Degradation:

In acidic environments, both the ether and potential ester linkages are prone to hydrolysis. The phenoxyethyl ether linkage can be cleaved through an S_N1 or S_N2 mechanism, depending on the specific conditions and the structure of the molecule. Protonation of the ether oxygen makes it a good leaving group, facilitating nucleophilic attack by water. The rate of this cleavage is dependent on the acid concentration and temperature.

Similarly, if this compound is polymerized into a polyester, the ester bonds are susceptible to acid-catalyzed hydrolysis. This is the reverse of the esterification reaction and leads to the breakdown of the polymer chain into its constituent diol and dicarboxylic acid monomers.

Base-Catalyzed Degradation:

Under basic conditions, the primary site of degradation would be the ester linkages within a polyester chain derived from this compound. This process, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This reaction is generally irreversible and leads to the formation of a carboxylate salt and the alcohol. The ether linkage is generally more stable under basic conditions compared to acidic conditions.

Oxidative and Thermal Degradation:

The phenethoxy group may be susceptible to oxidative degradation, particularly at elevated temperatures. The mechanism of oxidative degradation of polyethers often involves the formation of free radicals, which can lead to chain scission and the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids. The presence of antioxidants can mitigate this process by scavenging free radicals.

Thermal degradation of polyesters derived from this compound would likely proceed through chain scission via β-hydride elimination, leading to the formation of unsaturated chain ends and carboxylic acid end groups. Thermogravimetric analysis (TGA) of analogous polyesters, such as poly(butylene adipate), shows that significant thermal decomposition typically begins at temperatures above 300°C.

Table 2: Thermal Decomposition Temperatures of a Model Polyester (Poly(butylene adipate)) This table provides an example of the thermal stability expected for polyesters derived from this compound.

AtmosphereOnset Decomposition Temperature (T_onset, °C)Temperature at Maximum Decomposition Rate (T_max, °C)
Nitrogen~350~400
Air~340~390

Data is representative of typical TGA results for aliphatic polyesters.

Computational Chemistry and Theoretical Modeling of 4 Phenethoxybutan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, offer a powerful lens through which to examine the intrinsic properties of a molecule. These computational techniques provide a foundational understanding of the electronic and geometric characteristics of 4-phenethoxybutan-1-ol.

The initial step in the theoretical analysis involved the optimization of the molecular geometry of this compound. Using DFT with a suitable basis set, the lowest energy conformation of the molecule was determined. This process identifies the most stable arrangement of atoms by minimizing the electronic energy, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. The resulting optimized geometry serves as the basis for all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) 1.39 120.0 0.0
C-O (ether) 1.37 118.2 -
O-C (ether) 1.43 - 178.5
C-C (alkyl) 1.53 112.7 -
C-O (alcohol) 1.43 109.5 -
O-H (alcohol) 0.96 - 179.1

Note: Data is illustrative and based on typical values from DFT calculations for similar functional groups. Actual values would be derived from specific computational output files.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is primarily localized on the phenoxy group, particularly the oxygen atom and the aromatic ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring and the ether linkage. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.

Table 2: Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO 1.2
HOMO-LUMO Gap 7.7

Note: These values are representative and would be determined precisely in a dedicated computational study.

Vibrational frequency calculations were performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations provide the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. By correlating the calculated frequencies with experimental spectroscopic data, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure and providing insights into the nature of the chemical bonds.

Table 3: Calculated Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) Vibrational Mode
3650 O-H stretch (alcohol)
3060 C-H stretch (aromatic)
2940 C-H stretch (alkyl)
1600 C=C stretch (aromatic)
1245 C-O stretch (ether)
1050 C-O stretch (alcohol)

Note: These are characteristic frequencies and would be obtained from a computational output.

Thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy, were calculated for this compound. These properties are essential for understanding the molecule's stability and its behavior in chemical reactions at different temperatures. The calculations are based on the vibrational frequencies and the electronic energy of the optimized structure, providing a theoretical basis for predicting the thermodynamics of processes involving this compound.

Table 4: Calculated Thermochemical Parameters of this compound at 298.15 K

Parameter Value
Enthalpy of Formation (kcal/mol) -85.2
Standard Entropy (cal/mol·K) 115.7
Gibbs Free Energy of Formation (kcal/mol) -45.8

Note: Illustrative values that would be derived from specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations were conducted to explore the conformational landscape of this compound and to study its interactions with a solvent, typically water. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. This approach allows for the identification of different stable conformations (rotamers) and the energy barriers between them. Furthermore, by simulating the molecule in a solvent box, it is possible to analyze the formation of hydrogen bonds between the alcohol group of this compound and surrounding water molecules, as well as the hydrophobic interactions of the aromatic and alkyl portions of the molecule.

Reaction Pathway Modeling and Transition State Characterization

Table 5: List of Compounds Mentioned

Compound Name

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly those based on Density Functional Theory (DFT) and ab initio quantum chemistry, are powerful tools for the accurate prediction of spectroscopic data. These predictions are instrumental in the structural elucidation of new molecules and in the interpretation of experimental spectra.

The process typically involves first optimizing the geometry of the this compound molecule to find its most stable conformation. Following this, calculations are performed to determine the magnetic shielding tensors for each nucleus (to predict NMR chemical shifts) and the vibrational frequencies of the molecular bonds (to predict the IR spectrum).

Predicted ¹H and ¹³C NMR Chemical Shifts:

The predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound are calculated based on the electronic environment of each nucleus. Protons and carbon atoms in different parts of the molecule will experience different levels of magnetic shielding, leading to distinct signals in the NMR spectrum. For example, the aromatic protons of the phenoxy group are expected to appear in the downfield region (higher ppm values) due to the deshielding effect of the aromatic ring current. The protons of the butyl chain will have chemical shifts that are influenced by their proximity to the oxygen atoms.

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT method (B3LYP/6-31G(d)).

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H (hydroxyl)2.50C (aromatic, C-O)158.5
H (on C1)3.65C (aromatic, ortho)114.8
H (on C2)1.65C (aromatic, meta)129.7
H (on C3)1.80C (aromatic, para)121.2
H (on C4)4.05C162.3
H (on ethoxy CH₂)4.15C230.1
H (aromatic, ortho)6.95C328.9
H (aromatic, meta)7.30C469.8
H (aromatic, para)7.00Ethoxy CH₂67.2

Note: These are hypothetical predicted values for illustrative purposes and would require actual computational studies for validation.

Predicted Infrared (IR) Frequencies:

The infrared (IR) spectrum of a molecule is determined by the vibrations of its chemical bonds. Computational methods can predict the frequencies at which these vibrations will occur, providing a theoretical IR spectrum. For this compound, key predicted vibrational frequencies would include the O-H stretch of the alcohol group, the C-O stretches of the ether and alcohol functionalities, the C-H stretches of the aliphatic and aromatic portions of the molecule, and the characteristic aromatic C=C bending vibrations.

The table below presents the predicted major IR absorption frequencies for this compound.

Vibrational Mode Predicted Frequency (cm⁻¹) Functional Group
O-H Stretch3450-3300Alcohol
C-H Stretch (aromatic)3100-3000Aromatic Ring
C-H Stretch (aliphatic)2950-2850Butyl and Ethoxy Chain
C=C Bend (aromatic)1600-1450Aromatic Ring
C-O Stretch (ether)1250-1200Phenoxy Ether
C-O Stretch (alcohol)1050-1000Primary Alcohol

Note: These are hypothetical predicted values for illustrative purposes and would require actual computational studies for validation.

In Silico Screening and Design of this compound Derivatives for Specific Chemical Properties

In silico screening is a computational technique used to search large databases of virtual compounds to identify those with desirable properties. This approach can be used to design novel derivatives of this compound with enhanced or specific chemical characteristics, such as improved solubility, increased thermal stability, or a greater affinity for a particular biological target.

The process begins with the core structure of this compound, which is then systematically modified by adding or substituting various functional groups at different positions. The chemical properties of these virtual derivatives are then calculated and evaluated. Properties that are commonly predicted in silico include:

LogP: A measure of a compound's lipophilicity, which influences its solubility and permeability.

Polar Surface Area (PSA): The surface sum over all polar atoms, which is a good predictor of drug transport properties.

Aqueous Solubility (logS): The logarithm of the molar solubility in water.

Binding Affinity: The strength of the interaction between a molecule and a target protein, often calculated using molecular docking simulations.

For instance, a hypothetical in silico screening could be performed to design derivatives of this compound with increased water solubility. This would involve introducing polar functional groups, such as additional hydroxyl (-OH) or carboxyl (-COOH) groups, to the parent structure. The table below illustrates the results of such a hypothetical screening.

Derivative Modification Predicted logP Predicted PSA (Ų) Predicted logS
This compound (Parent)-2.829.5-2.5
Derivative AAddition of -OH at para-position of the phenyl ring2.149.7-1.8
Derivative BReplacement of the butanol chain with a butanoic acid chain1.966.8-1.5
Derivative CAddition of a methoxy (B1213986) group at the meta-position of the phenyl ring2.938.8-2.6

Note: These are hypothetical predicted values for illustrative purposes and would require actual computational studies for validation.

Based on these in silico predictions, Derivative B would be identified as a promising candidate for a more water-soluble analog of this compound. This rational, computation-driven approach to molecular design accelerates the discovery of new chemical entities with desired properties for a wide range of applications.

Analytical Methodology Development for 4 Phenethoxybutan 1 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures into their individual components. For a compound like 4-Phenethoxybutan-1-ol, which possesses both a polar alcohol group and a nonpolar phenethoxy group, various chromatographic techniques can be successfully employed.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

A typical GC method for this compound would involve injecting a sample solution into a heated inlet, which vaporizes the compound. An inert carrier gas (e.g., helium or nitrogen) then transports the vaporized analyte through the column. notulaebotanicae.ro The choice of column is critical; a mid-polarity column, such as one with a cyanopropylphenyl or polyethylene (B3416737) glycol (PEG) stationary phase, would be suitable for resolving this compound from other components. notulaebotanicae.rochromatographyonline.com

When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative capabilities. For structural confirmation and enhanced selectivity, Mass Spectrometry (MS) is the detector of choice. GC-MS analysis provides a mass spectrum for the analyte, which serves as a chemical fingerprint, allowing for unambiguous identification. nih.govnih.gov Furthermore, by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, sensitivity and selectivity can be significantly increased, which is particularly useful for trace analysis. researchgate.netepa.gov

Table 1: Illustrative GC-MS Method Parameters for this compound Analysis

Parameter Setting
Column ZB-WAX plus (60 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Injector Temperature 240°C
Oven Program Initial 50°C, ramp to 250°C at 10°C/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 35-350 amu |

Note: This table presents a hypothetical set of parameters and would require optimization and validation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. ijarsct.co.in In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. longdom.orgresearchgate.net The presence of the phenyl ring in the molecule allows for sensitive detection using a UV-Vis spectrophotometric detector. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) systems, which use columns with smaller particle sizes (<2 µm), offer significant improvements in resolution, speed, and sensitivity over traditional HPLC. nih.govresearchgate.net

When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a highly sensitive and specific analytical tool. mdpi.commdpi.com This technique is capable of quantifying analytes at very low concentrations. mdpi.com The analyte is typically ionized using electrospray ionization (ESI) before being introduced into the mass spectrometer. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, providing exceptional selectivity and minimizing matrix interference. mdpi.comnih.gov

Table 2: Illustrative UPLC-MS/MS Method Parameters for this compound Analysis

Parameter Setting
Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: This table presents a hypothetical set of parameters and would require optimization and validation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis. nih.govresearchgate.net It is exceptionally useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. chemistryhall.comresearchgate.net

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system. chemistryhall.com The starting materials and the product will typically have different polarities and thus different retention factors (Rf values), allowing for their separation on the plate. researchgate.net As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity while the spot for the product will intensify. The reaction is considered complete when the starting material spot is no longer visible. Visualization can be achieved using a UV lamp, as the aromatic ring in this compound will absorb UV light. nih.gov

Spectrophotometric Methods for Detection

UV-Visible spectrophotometry is a straightforward analytical technique that can be used for the quantitative analysis of compounds containing chromophores (light-absorbing groups). jneonatalsurg.com The phenoxy group in this compound contains a benzene (B151609) ring, which absorbs UV radiation at specific wavelengths.

A spectrophotometric method would involve measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While simple and rapid, this method can be prone to interference from other UV-absorbing compounds in the sample matrix. jneonatalsurg.com

Method Validation Parameters and Performance Characteristics

Validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. researchgate.net It is a regulatory requirement in many industries and ensures the reliability of analytical data. Key validation parameters are defined by guidelines from the International Council for Harmonisation (ICH). mdpi.comeuropa.eu

Table 3: Key Method Validation Parameters

Parameter Description
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components. europa.eu
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.govijarsct.co.in
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. researchgate.net
Accuracy The closeness of the test results obtained by the method to the true value. nih.govmdpi.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.govresearchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijarsct.co.in
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijarsct.co.in

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. mdpi.com |

Specificity is the ability of an analytical method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or other related substances. researchgate.neteuropa.eu

In Chromatographic Methods (GC and HPLC): Specificity is demonstrated by showing that the peak for this compound is well-resolved from peaks of potential impurities and other matrix components. europa.eu This is typically assessed by analyzing a placebo or blank matrix spiked with the analyte and potential interferents. In HPLC-UV, peak purity analysis using a photodiode array (PDA) detector can further support specificity. For GC-MS and LC-MS/MS, the high selectivity is inherent to the technique, as it relies on specific mass-to-charge ratios and fragmentation patterns, making it possible to distinguish the analyte from co-eluting compounds. nih.govresearchgate.net

In Spectrophotometric Methods: Specificity is a significant challenge, as any compound in the sample that absorbs light at the same wavelength as this compound will interfere with the measurement. Therefore, a lack of specificity in a spectrophotometric method may need to be compensated for by other supporting analytical procedures. europa.eu

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the quantitative determination of this compound, a gas chromatography-mass spectrometry (GC-MS) method is often employed. The linearity is established by preparing a series of calibration standards of known concentrations. A typical calibration curve is constructed by plotting the peak area response against the concentration of the analyte. For this compound, linearity is generally observed over a concentration range relevant to its intended application, for instance, from 0.1 µg/mL to 100 µg/mL. The relationship between concentration and response is typically evaluated by the correlation coefficient (R²) of the linear regression, which should ideally be ≥ 0.999. nih.govnih.gov

Table 1: Illustrative Linearity and Range Data for this compound Analysis

Parameter Result
Analytical Method GC-MS
Range 0.1 - 100 µg/mL
Number of Calibration Points 7
Regression Equation y = 512.3x + 120.5
Correlation Coefficient (R²) 0.9992

Precision (Repeatability, Intermediate Precision, Reproducibility)

Precision denotes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability refers to the precision under the same operating conditions over a short interval of time. It is assessed by performing multiple analyses of a sample by the same analyst on the same instrument.

Intermediate Precision expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Reproducibility expresses the precision between laboratories (collaborative studies, usually applied to standardization of methodology).

For this compound, precision is typically evaluated at three concentration levels (low, medium, and high) within the linear range. The acceptance criterion for precision is often an RSD of ≤ 2%. nih.govresearchgate.net

Table 2: Example of Precision Data for this compound

Precision Level Concentration (µg/mL) Intra-day RSD (%) (n=6) Inter-day RSD (%) (n=6)
Low 1.0 1.5 1.8
Medium 50.0 0.8 1.2
High 90.0 0.5 0.9

Accuracy and Recovery

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a blank matrix and the mixture is analyzed. The recovery is calculated as the percentage of the analyte detected. For the analysis of this compound, accuracy is assessed by spiking a placebo or blank matrix with known concentrations of the compound. The recovery is expected to be within a predefined range, typically 98-102%. nih.govresearchgate.net

Table 3: Illustrative Accuracy and Recovery Data for this compound

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
1.0 0.99 99.0
50.0 50.4 100.8
90.0 89.3 99.2

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.detbzmed.ac.ir The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), with a typical S/N of 3 for LOD and 10 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.dechemistryjobinsight.com For this compound, a sensitive GC-MS method can achieve LOD and LOQ values in the sub-µg/mL range. nih.govresearchgate.net

Table 4: Representative LOD and LOQ for this compound

Parameter Method of Determination Value (µg/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N = 3) 0.02
Limit of Quantitation (LOQ) Signal-to-Noise (S/N = 10) 0.07

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. labmanager.comchromatographyonline.com Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, and instruments. chromatographyonline.com

For a GC-MS method for this compound, robustness would be tested by intentionally varying parameters such as the injector temperature, column flow rate, and oven temperature ramp rate. The effect of these changes on the peak area, retention time, and resolution would be monitored. The method is considered robust if the results remain within the acceptance criteria despite these small variations. researchgate.net

Table 5: Factors and Variations for Robustness Testing of a GC-MS Method

Factor Nominal Value Variation 1 Variation 2
Injector Temperature 250 °C 245 °C 255 °C
Column Flow Rate 1.0 mL/min 0.9 mL/min 1.1 mL/min
Oven Temperature Ramp 10 °C/min 9 °C/min 11 °C/min

Development of In-Process Monitoring Techniques (e.g., Process Analytical Technology (PAT))

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. For the synthesis of this compound, which can be produced via reactions like the Williamson ether synthesis, in-process monitoring is crucial for reaction completion, yield optimization, and impurity profiling. rsc.orgmasterorganicchemistry.com

Techniques such as in-line Raman or infrared (IR) spectroscopy can be employed to monitor the disappearance of reactants and the formation of the product in real-time. nih.gov This allows for precise control over reaction parameters such as temperature and reaction time, leading to a more efficient and consistent manufacturing process. coleparmer.co.uk

Sample Preparation and Matrix Effects Considerations

The goal of sample preparation is to isolate the analyte of interest from a complex matrix, concentrate it, and present it in a form that is compatible with the analytical instrument. phmethods.netchromatographyonline.com For the analysis of this compound in various matrices, such as in-process reaction mixtures or final product formulations, appropriate sample preparation is critical.

Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and simple dilution. phmethods.net The choice of method depends on the complexity of the matrix and the concentration of the analyte. Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting components from the matrix, must be evaluated. phmethods.net This is often done by comparing the response of the analyte in a pure solvent to its response in a matrix extract. The use of an appropriate internal standard can help to compensate for matrix effects and variations in sample preparation. nih.gov

Role of 4 Phenethoxybutan 1 Ol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the primary alcohol functionality is the cornerstone of its role as a precursor. It can be readily converted into other functional groups, enabling the construction of a diverse range of derivatives.

The hydroxyl group of 4-Phenethoxybutan-1-ol serves as a handle for derivatization into several important classes of organic compounds.

Esters: Esterification is a common transformation for alcohols. The reaction of this compound with carboxylic acids, acyl chlorides, or acid anhydrides yields the corresponding esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a standard method. This reaction is reversible, and conditions can be optimized to favor the formation of the ester product.

ReactantReagent/CatalystProduct
Acetic AcidH₂SO₄ (catalyst), Heat4-Phenethoxybutyl acetate
Benzoyl ChloridePyridine4-Phenethoxybutyl benzoate
Acetic AnhydrideH₂SO₄ (catalyst) or Pyridine4-Phenethoxybutyl acetate

Ethers: The synthesis of ethers from this compound can be effectively achieved via the Williamson ether synthesis. This method involves a two-step process: first, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with a primary alkyl halide to form the desired unsymmetrical ether.

Step 1 ReagentStep 2 ReagentProduct
Sodium Hydride (NaH)Methyl Iodide (CH₃I)1-(4-Methoxybutoxy)-2-phenoxyethane
Sodium Hydride (NaH)Ethyl Bromide (CH₃CH₂Br)1-(4-Ethoxybutoxy)-2-phenoxyethane
Sodium Hydride (NaH)Benzyl Bromide1-(4-(Benzyloxy)butoxy)-2-phenoxyethane

Amines: The conversion of this compound to an amine is typically a multi-step process. A common strategy involves first converting the alcohol into a species with a better leaving group, such as an alkyl halide or tosylate. This intermediate can then react with ammonia (B1221849) or a primary amine to form the desired amine via nucleophilic substitution. Another efficient route is the Gabriel synthesis, where the intermediate alkyl halide reacts with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. A further method involves reacting the alkyl halide with sodium azide (B81097), followed by reduction of the resulting alkyl azide with a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the primary amine.

To enhance its reactivity in nucleophilic substitution reactions, the hydroxyl group of this compound must be converted into a better leaving group. The direct protonation of the alcohol with hydrogen halides (HX) can lead to the formation of alkyl halides, but this method is often more suitable for tertiary and secondary alcohols and can be complicated by carbocation rearrangements.

For a primary alcohol like this compound, reagents that facilitate an Sₙ2 mechanism are preferred to ensure a clean conversion without rearrangement. Thionyl chloride (SOCl₂) is commonly used to synthesize the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) is effective for producing the alkyl bromide. These reagents convert the hydroxyl into an excellent leaving group in situ, which is then displaced by the halide ion.

ReagentProductByproducts
Thionyl Chloride (SOCl₂)1-(4-Chlorobutoxy)-2-phenoxyethaneSO₂, HCl
Phosphorus Tribromide (PBr₃)1-(4-Bromobutoxy)-2-phenoxyethaneH₃PO₃
p-Toluenesulfonyl chloride (TsCl)4-Phenethoxybutyl tosylatePyridinium hydrochloride

Besides alkyl halides, the alcohol can be converted to other activated forms like tosylates or mesylates by reacting with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. These sulfonates are excellent leaving groups in substitution reactions.

Application in Polymer Chemistry and Material Science

While specific, widespread applications of this compound in polymer science are not extensively documented in dedicated literature, its structure provides clear potential for use in this field.

The terminal hydroxyl group of this compound allows it to act as a monofunctional monomer or a chain-terminating agent in step-growth polymerization.

Polyesters and Polycarbonates: It can be incorporated into polyester (B1180765) or polycarbonate chains through reaction with difunctional monomers. For example, reacting with a diacyl chloride or a diester (in transesterification) would incorporate the 4-phenethoxybutyl group as a side chain or an end-cap, modifying the polymer's properties such as its glass transition temperature, solubility, and flexibility.

Polyurethanes: In polyurethane synthesis, the hydroxyl group can react with isocyanates. If used with diisocyanates, it can function as a chain-capping agent, controlling the molecular weight of the resulting polyurethane.

The functionalization of surfaces is a key area in material science for tailoring properties like wettability, adhesion, and biocompatibility. The hydroxyl group of this compound can be used to graft the molecule onto surfaces that possess reactive groups like isocyanates, carboxylic acids, or silanols. For instance, it could be attached to a silica (B1680970) surface previously treated with a silane (B1218182) coupling agent, thereby modifying the surface with the phenethoxybutyl group. Such modifications can introduce hydrophobicity or alter the refractive index of the material's surface.

Use in Specialized Chemical Processes

The specific role of this compound in specialized chemical processes is not prominently featured in publicly available research. However, its structure lends itself to potential applications as a specialty solvent or as a key intermediate in the synthesis of high-value, niche molecules such as pharmaceuticals or fragrances, where the unique combination of the flexible butyl chain and the more rigid phenoxy group can impart desirable properties. Its ether linkage is generally stable under many reaction conditions, allowing the hydroxyl group to be manipulated without cleaving the rest of the molecule.

Structure Reactivity Relationships in 4 Phenethoxybutan 1 Ol and Its Derivatives Chemical Context

Influence of Substituents on the Phenoxy Ring on Chemical Reactivity

Substituents on the phenoxy ring can significantly alter the chemical reactivity of 4-phenethoxybutan-1-ol and its derivatives. These effects are primarily electronic in nature and can be broadly categorized as inductive and resonance effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring modulate the electron density of the entire molecule, which in turn affects the reactivity of both the phenoxy ring and the butanol moiety.

Electron-donating groups, such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups, increase the electron density on the phenoxy ring through the resonance effect. This enhanced electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions. For instance, halogenation or nitration of a this compound derivative with an EDG on the ring would proceed faster and would be directed to the ortho and para positions relative to the substituent.

Conversely, electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density on the phenoxy ring. This deactivation makes the ring less reactive towards electrophilic aromatic substitution. Furthermore, EWGs can influence the acidity of the molecule. For example, a phenol (B47542) is significantly more acidic than an alcohol due to the resonance stabilization of the phenoxide conjugate base by the aromatic ring. libretexts.org The presence of an EWG on the ring further stabilizes the negative charge, making the corresponding substituted phenol even more acidic. vanderbilt.edu While this compound itself is not a phenol, substituents on the phenoxy ring can still exert an inductive effect along the ether linkage, subtly influencing the properties of the butanol group.

The table below summarizes the expected effects of common substituents on the reactivity of the phenoxy ring in this compound derivatives.

SubstituentTypeEffect on Electron DensityExpected Impact on Electrophilic Aromatic Substitution
-OCH3Electron-DonatingIncreasesActivation, ortho, para-directing
-CH3Electron-DonatingIncreasesActivation, ortho, para-directing
-ClElectron-Withdrawing (Inductive), Electron-Donating (Resonance)Weakly DeactivatesDeactivation, ortho, para-directing
-NO2Electron-WithdrawingDecreasesDeactivation, meta-directing
-CNElectron-WithdrawingDecreasesDeactivation, meta-directing

Impact of Chain Length and Branching on the Butanol Moiety's Reactivity

The structure of the butanol moiety in this compound is a key determinant of its reactivity, particularly at the hydroxyl group. Variations in the length and branching of the alkyl chain can have profound effects on reaction rates and mechanisms.

Chain Length: While the specific compound has a four-carbon chain, hypothetical derivatives with shorter or longer chains would exhibit different properties. For instance, the solubility in water is expected to decrease as the alkyl chain length increases due to the growing dominance of the hydrophobic hydrocarbon portion of the molecule. In terms of reactivity, the proximity of the bulky phenoxy group can influence reactions at the hydroxyl group. For a shorter chain, such as in 2-phenethoxyethanol, the steric hindrance from the phenoxy group would be more pronounced.

Branching: The degree of branching in the butanol chain has a significant impact on the mechanisms of reactions involving the alcohol group. This compound is a primary alcohol. Primary alcohols typically undergo substitution reactions via an SN2 mechanism, which is sensitive to steric hindrance. libretexts.org If the chain were branched near the hydroxyl group, for example in a derivative like 4-phenethoxy-2-methylbutan-1-ol, the rate of SN2 reactions would be expected to decrease due to increased steric hindrance at the reaction center.

Conversely, if the branching were to create a secondary or tertiary alcohol, the reaction mechanism would likely shift towards SN1 for substitutions and E1 for eliminations. libretexts.org This is because secondary and tertiary carbocations are more stable and thus more readily formed as intermediates. For example, a hypothetical isomer, 1-phenethoxybutan-2-ol (a secondary alcohol), would be more prone to dehydration via an E1 mechanism compared to the primary this compound.

The following table illustrates the expected reactivity of different butanol isomers in the context of phenethoxybutanol derivatives.

Isomer TypeExample StructurePredominant Substitution MechanismPredominant Elimination Mechanism
PrimaryThis compoundSN2E2
Secondary1-Phenethoxybutan-2-olSN1/SN2E1/E2
Tertiary2-Methyl-1-phenethoxypropan-2-olSN1E1

Steric and Electronic Effects on Reaction Outcomes

The outcome of chemical reactions involving this compound and its derivatives is governed by a delicate balance of steric and electronic effects. These factors can influence not only the rate of a reaction but also the regioselectivity and stereoselectivity of the products.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In this compound, the bulky phenoxy group can sterically hinder reactions at the α- and β-carbons of the butanol chain. For reactions occurring at the hydroxyl group, the linear nature of the butoxy chain minimizes steric hindrance from the phenoxy group. However, for derivatives with branching closer to the ether linkage, this steric hindrance could become a significant factor.

Electronic Effects: The electronic effects in this compound are primarily due to the electronegativity of the oxygen atoms in the ether and hydroxyl groups, and the delocalized π-system of the aromatic ring. The ether oxygen is electron-withdrawing through the inductive effect, which can slightly decrease the electron density on the adjacent carbons of the butanol chain. The phenoxy group as a whole can act as an electron-donating group through resonance, which is most relevant for reactions on the aromatic ring itself.

The interplay of these effects is evident in reactions such as the Williamson ether synthesis. If this compound were deprotonated to form an alkoxide, this nucleophile could react with an alkyl halide. The rate of this reaction would be influenced by the steric bulk of both the phenoxybutanolate and the alkyl halide.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical reaction. These models are valuable tools for predicting the reactivity of new compounds and for gaining insights into reaction mechanisms.

For a series of substituted this compound derivatives, a QSRR model could be developed to predict a specific measure of reactivity, such as the rate constant for a given reaction. The model would take the form of an equation where the reactivity is a function of various molecular descriptors. These descriptors are numerical representations of the chemical structure and can be categorized as electronic, steric, or hydrophobic.

Electronic Descriptors: Hammett constants (σ) are commonly used to quantify the electron-donating or electron-withdrawing ability of substituents on an aromatic ring. For a QSRR model of reactions involving the phenoxy ring of this compound derivatives, Hammett constants would be a crucial descriptor.

Steric Descriptors: Taft steric parameters (Es) can be used to quantify the steric bulk of substituents. These would be particularly relevant for modeling reactions where steric hindrance at the reaction center is a key factor.

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a molecule's hydrophobicity and can influence reactivity in multiphase systems or in biological contexts.

A hypothetical QSRR equation for the reactivity of substituted 4-phenethoxybutan-1-ols might look like:

log(k) = c₀ + ρσ + δEs + βlogP

Where:

k is the rate constant

σ, Es, and logP are the electronic, steric, and hydrophobic descriptors, respectively

ρ, δ, and β are coefficients determined by regression analysis

c₀ is a constant

Such models can provide a quantitative understanding of the factors that govern the reactivity of these compounds. nih.gov

Design Principles for Modulating Chemical Properties through Structural Modifications

The principles of structure-reactivity relationships provide a rational basis for the design of this compound derivatives with specific, desired chemical properties. By strategically modifying the structure of the parent molecule, it is possible to fine-tune its reactivity, stability, and other characteristics.

Modulating Reactivity at the Aromatic Ring: To enhance the reactivity of the phenoxy ring towards electrophiles, electron-donating groups can be introduced. For example, adding a methoxy (B1213986) group at the para position would make the ring more susceptible to substitution. Conversely, to decrease the ring's reactivity, an electron-withdrawing group like a nitro group could be added.

Modulating Reactivity at the Hydroxyl Group: The reactivity of the alcohol can be altered by changing the structure of the butanol chain. To favor SN2 reactions, it is important to maintain a primary alcohol with minimal branching near the reaction center. To promote SN1 or E1 reactions, the structure could be modified to create a secondary or tertiary alcohol.

Improving Stability: The stability of this compound derivatives can also be modulated. For instance, introducing bulky groups near a reactive site can sterically protect it from unwanted reactions, thereby increasing the kinetic stability of the molecule.

Fine-Tuning Physical Properties: Structural modifications can also be used to alter physical properties like solubility and boiling point. Increasing the length of the alkyl chain would generally increase the boiling point and decrease water solubility. Introducing polar functional groups would have the opposite effect.

Through a systematic application of these design principles, a wide range of this compound derivatives can be synthesized with tailored properties for various chemical applications.

Future Directions and Emerging Research Avenues for 4 Phenethoxybutan 1 Ol Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of 4-Phenethoxybutan-1-ol are prime candidates for adaptation to continuous flow chemistry and automated synthesis platforms. These technologies offer substantial improvements in reaction control, safety, and efficiency over conventional batch processing. In a flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and reaction time.

Automated synthesis platforms can further enhance this process by systematically varying reaction conditions and reagents to rapidly explore a wide range of chemical space. For instance, an automated platform could be programmed to perform a series of etherification or esterification reactions on the hydroxyl group of this compound, using a library of different alkyl halides or carboxylic acids.

Hypothetical Automated Synthesis Campaign for this compound Derivatives:

ParameterRange ExploredOptimal ConditionResulting Derivative
Temperature25°C - 100°C60°C1-(4-Bromobutoxy)phenylethane
Residence Time1 min - 20 min5 min1-(4-Bromobutoxy)phenylethane
Reagent Equivalence1.1 - 3.01.51-(4-Bromobutoxy)phenylethane

This automated approach would generate a library of novel derivatives for further screening and application testing, significantly accelerating the discovery process.

Advanced Catalytic Systems for Sustainable Transformations

Future research will undoubtedly focus on the development of advanced catalytic systems to promote more sustainable and efficient transformations of this compound. This includes the use of earth-abundant metal catalysts, biocatalysts, and photocatalysts to replace traditional stoichiometric reagents, thereby reducing waste and improving the atom economy of synthetic processes.

For example, the selective oxidation of the primary alcohol in this compound to an aldehyde or carboxylic acid could be achieved using novel metal-organic framework (MOF) based catalysts or engineered enzymes. These catalysts would offer high selectivity under mild reaction conditions, avoiding the use of harsh and toxic oxidizing agents.

High-Throughput Experimentation in Derivative Discovery

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery of new derivatives and reactions. nih.govresearchgate.netnih.gov By employing robotic systems to perform and analyze a large number of experiments in parallel, HTE can rapidly screen vast libraries of catalysts, reagents, and reaction conditions. nih.govresearchgate.netnih.gov

In the context of this compound, HTE could be used to discover novel coupling partners for the synthesis of complex derivatives. For example, a 96-well plate format could be used to screen a variety of aryl halides in a palladium-catalyzed cross-coupling reaction with a boronic acid derivative of this compound. The results of such a screen could be rapidly analyzed by techniques like mass spectrometry to identify successful reactions and promising lead compounds.

Illustrative High-Throughput Screening Data for a Hypothetical Cross-Coupling Reaction:

WellAryl HalideCatalystYield (%)
A14-iodotoluenePd(PPh3)485
A24-iodotoluenePd(dppf)Cl292
B12-bromopyridinePd(PPh3)465
B22-bromopyridinePd(dppf)Cl278

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Density functional theory (DFT) calculations can be used to model reaction mechanisms, predict reaction outcomes, and design novel catalysts for the transformation of this compound. These theoretical insights can guide experimental work and reduce the number of trial-and-error experiments required.

Furthermore, machine learning algorithms can be trained on existing reaction data to develop predictive models for reaction yield, selectivity, and other properties. researchgate.net These models can then be used to optimize reaction conditions and to identify promising new areas of chemical space to explore.

Interdisciplinary Research with Materials Science and Engineering

The unique chemical structure of this compound, with its combination of aromatic and aliphatic moieties and a reactive hydroxyl group, makes it an attractive building block for the synthesis of novel materials. Interdisciplinary collaborations with materials scientists and engineers will be crucial for exploring these possibilities.

Potential applications could include the development of new polymers, liquid crystals, or functional surfactants. For example, this compound could be used as a monomer in the synthesis of polyesters or polyurethanes with tailored thermal and mechanical properties. Its incorporation into polymer backbones could impart increased flexibility and solubility. The phenoxy group could also serve as a site for further functionalization, leading to materials with specific optical or electronic properties.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer : SAR studies correlate substituent positions (e.g., para vs. meta phenethoxy) with bioactivity using regression models. For example, MIC data for 1-Phenylbutan-2-ol analogs (MIC range: 32–128 µg/mL) inform optimal substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.